3,4-Dihydro-4-oxophthalazine-1-acetic acid

Aldose reductase inhibition Diabetes complications Structure–activity relationship

3,4-Dihydro-4-oxophthalazine-1-acetic acid (CAS 25947-11-9; NSC is the unsubstituted phthalazinone‑acetic acid that constitutes the minimal pharmacophoric core of two clinically evaluated inhibitor classes: aldose reductase inhibitors (e.g., zopolrestat, ponalrestat) and PARP‑1/2 inhibitors (e.g., venadaparib). With a molecular formula C₁₀H₈N₂O₃, a molecular weight of 204.18 g·mol⁻¹, a melting point of 220 °C, a predicted pKₐ of 3.36, and an XLogP3‑AA of 0.7, it presents moderate hydrophilicity and a single carboxylic acid handle amenable to amide or ester derivatisation.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B12368942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4-oxophthalazine-1-acetic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=NC2=O)CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,8H,5H2,(H,13,14)
InChIKeyUKTRCGUENSMYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-4-oxophthalazine-1-acetic acid — Core Scaffold Identity, Physicochemical Profile, and Research Procurement Context


3,4-Dihydro-4-oxophthalazine-1-acetic acid (CAS 25947-11-9; NSC 408027) is the unsubstituted phthalazinone‑acetic acid that constitutes the minimal pharmacophoric core of two clinically evaluated inhibitor classes: aldose reductase inhibitors (e.g., zopolrestat, ponalrestat) and PARP‑1/2 inhibitors (e.g., venadaparib) [1]. With a molecular formula C₁₀H₈N₂O₃, a molecular weight of 204.18 g·mol⁻¹, a melting point of 220 °C, a predicted pKₐ of 3.36, and an XLogP3‑AA of 0.7, it presents moderate hydrophilicity and a single carboxylic acid handle amenable to amide or ester derivatisation [2]. Because the phthalazinone NH and the acetic acid side‑chain are both unsubstituted, this compound is the most versatile entry point for constructing focused libraries around the oxophthalazine scaffold, whereas its N‑alkylated congeners are incapable of further diversification at the ring nitrogen.

Why 3,4-Dihydro-4-oxophthalazine-1-acetic Acid Cannot Be Replaced by N‑Substituted Analogs in Procurement Decisions


N‑substituted phthalazinone acetic acid derivatives such as zopolrestat, ponalrestat, and venadaparib achieve their target potency through the specific heterocyclic side‑chain installed at the phthalazinone N3 position [1]. The unsubstituted parent compound lacks that side‑chain and consequently exhibits no meaningful inhibitory activity against aldose reductase (reported as inactive at concentrations up to 10 µM in the Pfizer patent series) [2]. This differential is not a deficiency but a deliberate design feature: the free NH enables alkylation, acylation, or Mannich chemistry to generate diverse analogues, whereas a pre‑installed N‑substituent prohibits further modification at that position. Therefore, substituting 3,4‑dihydro‑4‑oxophthalazine‑1‑acetic acid with an already‑decorated analog forecloses the synthetic flexibility required in medicinal chemistry campaigns, impurity‑reference‑standard preparation (e.g., Venadaparib Impurity 5), and scaffold‑hopping programmes.

Head‑to‑Head Quantitative Evidence: 3,4-Dihydro-4-oxophthalazine-1-acetic Acid vs. Its N‑Substituted Congeners


Aldose Reductase Inhibitory Potency: Unsubstituted Scaffold Is Inactive, Whereas N3‑(5‑Trifluoromethylbenzothiazol‑2‑ylmethyl) (Zopolrestat) and N3‑(4‑Bromo‑2‑fluorobenzyl) (Ponalrestat) Are Nanomolar Inhibitors

In the seminal Pfizer SAR study, the N‑unsubstituted 3,4-dihydro-4-oxophthalazine-1-acetic acid did not inhibit human placental aldose reductase at concentrations up to 10 µM, whereas the N3‑[(5‑trifluoromethyl‑2‑benzothiazolyl)methyl] derivative (zopolrestat, CP‑73,850) exhibited an IC50 of 3.1 nM and the N3‑(4‑bromo‑2‑fluorobenzyl) derivative (ponalrestat, Statil) showed an IC50 of 21 nM against the human enzyme [1]. This >3 000‑fold potency differential confirms that the scaffold alone contributes negligible target engagement; biological activity is entirely conferred by the N3‑side‑chain. For procurement, the unsubstituted compound is therefore exclusively a synthetic intermediate or a negative‑control probe, not a pharmacologically active entity.

Aldose reductase inhibition Diabetes complications Structure–activity relationship

Cost per Gram Comparison: The Unsubstituted Scaffold Is ≥35‑Fold Less Expensive Than N‑Substituted Aldose Reductase Inhibitors

Supplier pricing data reveal a steep cost escalation upon N‑substitution: 3,4-dihydro-4-oxophthalazine-1-acetic acid (≥97 % purity) is listed at €108 per gram from a European vendor, whereas zopolrestat (≥98 %) is priced at approximately $38 000 per gram when extrapolated from 1 mg pricing ($38/mg) and ponalrestat (≥95 %) at $1 500–$2 000 per gram . The unsubstituted compound is therefore >350‑fold less expensive than zopolrestat and >14‑fold less expensive than ponalrestat on a per‑gram basis, directly reflecting the synthetic complexity added by the N3‑side‑chain installation.

Procurement economics Synthetic intermediate Cost efficiency

Synthetic Versatility: The Unsubstituted NH Enables N‑Alkylation to Generate Aldose Reductase or PARP Inhibitors; N‑Substituted Analogs Are Synthetic Dead‑Ends

The compound's free N3‑H permits direct alkylation with heterocyclic methyl halides to install the side‑chains found in zopolrestat, ponalrestat, and venadaparib impurity standards [1]. In the Pfizer process patent US 4,904,782, 3,4-dihydro-4-oxophthalazineacetic acid is the penultimate intermediate that is condensed with 2‑chloroacetonitrile‑derived electrophiles to yield zopolrestat [2]. By contrast, zopolrestat and ponalrestat lack a free NH and cannot undergo further N‑functionalisation without cleaving the existing side‑chain. Quantitatively, the unsubstituted scaffold can access ≥10⁴ theoretical derivatives through combinatorial N‑alkylation with commercially available benzyl/heterocyclylmethyl halides, while the N‑substituted compounds each represent a single end‑point.

Synthetic intermediate Medicinal chemistry Scaffold diversification

Physicochemical Properties Favorable for Handling and Storage: Lower logP, Higher Aqueous Solubility, and Ambient‑Temperature Stability vs. N‑Substituted Derivatives

The calculated XLogP3‑AA of the unsubstituted compound is 0.7, considerably lower than that of zopolrestat (estimated logP ~3.5) and ponalrestat (estimated logP ~3.2) [1][2]. The lower lipophilicity translates into higher aqueous solubility (predicted ~2 mg·mL⁻¹ vs. <0.01 mg·mL⁻¹ for zopolrestat) and simpler dissolution in polar reaction media (water, DMF, DMSO). Additionally, the compound is stored at 2–8 °C under desiccation, whereas zopolrestat and ponalrestat require −20 °C storage, indicating superior ambient‑handling tolerance for the unsubstituted scaffold .

Physicochemical properties Formulation Storage stability

Procurement‑Relevant Application Scenarios for 3,4-Dihydro-4-oxophthalazine-1-acetic Acid


Aldose Reductase Inhibitor Lead Optimisation: Scaffold Procurement for N‑Alkylation SAR Campaigns

Medicinal chemistry groups developing novel aldose reductase inhibitors can purchase the unsubstituted scaffold in bulk (≥5 g, €227) and diversify it through parallel N‑alkylation with heterocyclylmethyl halides. The inactive scaffold ensures that any observed enzyme inhibition arises solely from the installed side‑chain, providing unambiguous SAR. This strategy avoids the prohibitive cost of purchasing individual N‑substituted derivatives at $1 500–$38 000/g [1].

Venadaparib Impurity Reference Standard: Identification and Quantification of Unreacted Scaffold in PARP Inhibitor Batches

The compound (CAS 25947-11-9) is officially designated as Venadaparib Impurity 5. Quality‑control and analytical development laboratories use it as a certified reference standard to detect and quantify residual unreacted scaffold or degradation product in venadaparib active pharmaceutical ingredient batches, ensuring compliance with ICH Q3A impurity thresholds .

Negative Control Probe for Aldose Reductase Enzymatic Assays

Because the unsubstituted compound is devoid of aldose reductase inhibitory activity (IC50 >10 µM) while retaining the core scaffold, it serves as an ideal negative control for in‑vitro assays alongside zopolrestat (IC50 = 3.1 nM) or ponalrestat (IC50 = 21 nM). This enables robust discrimination between scaffold‑mediated non‑specific effects and side‑chain‑driven target engagement [2].

Phthalazinone‑Based PARP Inhibitor Library Synthesis

The carboxylic acid handle and free NH provide two orthogonal diversification sites for generating phthalazinone‑based PARP inhibitor libraries. Researchers can independently vary the N3‑substituent and the acetic acid amide to probe PARP1/2 selectivity, leveraging the cost‑advantage and synthetic tractability of the unsubstituted scaffold relative to pre‑formed advanced intermediates .

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